Physical Form and Thermal Identity: Crystalline Protokosin (mp 181–183 °C) vs. Amorphous Kosotoxin
Protokosin is a well-defined crystalline solid with a sharp melting point of 181–183 °C and a specific optical rotation of [α]D25 +13.9° (c = 0.610 in chloroform) [1]. In direct contrast, kosotoxin—the other trimeric phloroglucinol co-isolated from H. abyssinica—has been consistently described in both early pharmacognostic literature and modern structural studies as an amorphous, yellow body lacking a sharp melting point [2]. This physical form dichotomy directly impacts isolation, purification, and formulation workflows. α-Kosin and β-kosin, which are dimeric degradation products or co-occurring constituents, exhibit their own distinct melting points (α-kosin: 192–193 °C; β-kosin: ~120 °C) .
| Evidence Dimension | Physical form and melting point |
|---|---|
| Target Compound Data | Crystalline solid; mp 181–183 °C; [α]D25 +13.9° (c = 0.610 in CHCl3) |
| Comparator Or Baseline | Kosotoxin: amorphous solid, no sharp mp; α-Kosin: crystalline, mp 192–193 °C; β-Kosin: crystalline, mp ~120 °C |
| Quantified Difference | Protokosin is crystalline with a defined mp 181–183 °C vs. kosotoxin (amorphous, undefined mp); mp differs from α-kosin by 9–12 °C and from β-kosin by ~60 °C. |
| Conditions | Melting point determination by standard capillary method; optical rotation in chloroform at 25 °C |
Why This Matters
Crystallinity enables reliable purity assessment via melting point and facilitates reproducible formulation; the specific optical rotation provides a definitive identity test to distinguish protokosin from co-occurring kosins in procurement quality control.
- [1] DrugFuture. Kosins: Protokosin entry. Melting point 181-183°, Optical Rotation [α]D25 +13.9° (c = 0.610 in chloroform). UV max (cyclohexane): 224, 285 nm (ε 28200, 36400). View Source
- [2] Henriette's Herbal Homepage. Cusso, B.P. Kousso. Principal constituent: kosotoxin, a yellow amorphous body; protokosin and kosidin are colourless crystalline bodies. View Source
